Ambrisentan-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

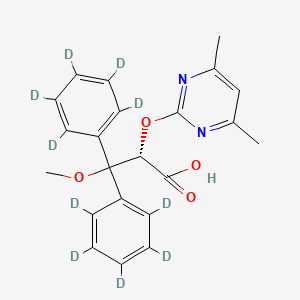

Ambrisentan-d10 is a deuterated form of Ambrisentan, a selective type A endothelin receptor antagonist. It is primarily used in the treatment of pulmonary arterial hypertension. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Ambrisentan due to its stable isotopic labeling.

Aplicaciones Científicas De Investigación

Ambrisentan-d10 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ambrisentan in the body.

Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Ambrisentan.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Ambrisentan.

Biological Research: Employed in studies related to pulmonary arterial hypertension and other cardiovascular diseases.

Industrial Applications: Used in the development and optimization of pharmaceutical formulations.

Mecanismo De Acción

Target of Action

Ambrisentan-d10, like its parent compound Ambrisentan, primarily targets the Endothelin Type A Receptor (ETAR) . The ETAR is a G-protein coupled receptor found in the smooth muscle cells of blood vessels. It plays a crucial role in vasoconstriction and cell proliferation .

Mode of Action

This compound acts as a selective antagonist of the ETAR . By binding to this receptor, it prevents the endogenous peptide Endothelin-1 (ET-1) from activating the receptor . ET-1 normally causes vasoconstriction and cell proliferation when it binds to ETAR . Therefore, the action of this compound results in vasodilation and inhibition of cell proliferation .

Biochemical Pathways

The antagonistic action of this compound on ETAR affects the downstream signaling pathways of this receptor. Normally, activation of ETAR by ET-1 leads to the activation of phospholipase C, which in turn triggers a cascade of events resulting in vasoconstriction and cell proliferation . By blocking ETAR, this compound inhibits these processes .

Pharmacokinetics

The pharmacokinetic properties of this compound are expected to be similar to those of Ambrisentan. In a study of Ambrisentan, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC0-t) were used as primary endpoints . The ratios of geometric mean for Ambrisentan were 104.3% (97.12–111.98%) and 100.2% (95.56–104.72%), indicating that the bioavailability of Ambrisentan is within the acceptable range .

Result of Action

The molecular and cellular effects of this compound’s action include vasodilation and inhibition of cell proliferation . In cancer cells, Ambrisentan has been shown to inhibit both spontaneous and induced migration/invasion capacity . In a pre-clinical murine model of metastatic breast cancer, treatment with Ambrisentan was effective in decreasing metastasis into the lungs and liver .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of Ambrisentan can be affected by factors such as the patient’s metabolic rate, the presence of other drugs, and the patient’s overall health status . .

Métodos De Preparación

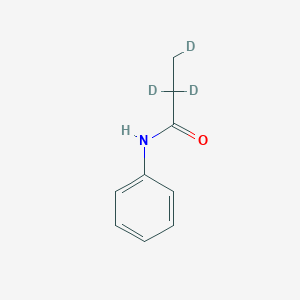

Synthetic Routes and Reaction Conditions: The synthesis of Ambrisentan-d10 involves the incorporation of deuterium atoms into the molecular structure of Ambrisentan. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions: Ambrisentan-d10 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or esters.

Comparación Con Compuestos Similares

Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

Macitentan: A dual endothelin receptor antagonist with a similar mechanism of action.

Sitaxentan: An endothelin receptor antagonist that was withdrawn from the market due to safety concerns.

Comparison:

Selectivity: Ambrisentan-d10 is more selective for endothelin type A receptors compared to Bosentan and Macitentan, which target both endothelin type A and type B receptors.

Safety Profile: this compound has a better safety profile compared to Sitaxentan, which was withdrawn due to hepatotoxicity.

Efficacy: this compound has shown efficacy in improving exercise capacity and reducing disease progression in patients with pulmonary arterial hypertension

Propiedades

IUPAC Name |

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJTZYPIHDYQMC-KYBYSFRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])([C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt](/img/structure/B585560.png)

![[(1R,2R,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B585569.png)